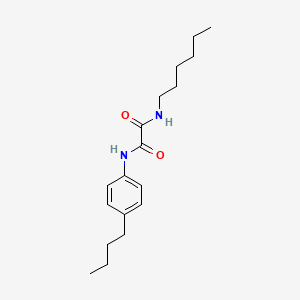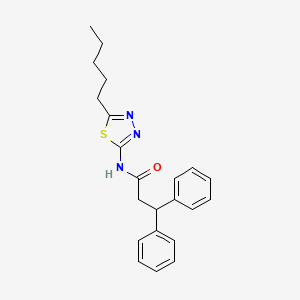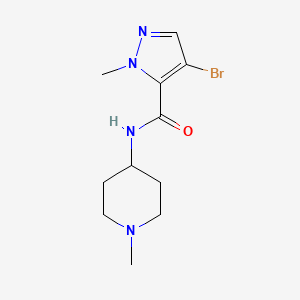![molecular formula C17H30BrN3 B4710039 (4-bromobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4710039.png)
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine
Übersicht
Beschreibung
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine, also known as QX-314, is a quaternary ammonium derivative that has been extensively studied for its potential use as a local anesthetic. QX-314 is unique in that it is only active when administered intracellularly, making it an attractive alternative to traditional local anesthetics that can cause unwanted systemic effects. In
Wissenschaftliche Forschungsanwendungen
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine has been studied extensively for its potential use as a local anesthetic. Its unique intracellular activity makes it an attractive alternative to traditional local anesthetics that can cause unwanted systemic effects. This compound has also been studied for its potential use in pain management, as it has been shown to block pain signals in animal models. Additionally, this compound has been studied for its potential use in gene therapy, as it can be used to selectively target specific cells for gene delivery.
Wirkmechanismus
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine works by blocking voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. Unlike traditional local anesthetics, which must enter the cell to block these channels, this compound is only active when administered intracellularly. This unique property allows for selective nerve block without affecting other tissues or causing unwanted systemic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce selective nerve block in animal models, without affecting other tissues or causing unwanted systemic effects. Additionally, this compound has been shown to block pain signals in animal models, making it a potential alternative to traditional pain management therapies. This compound has also been studied for its potential use in gene therapy, as it can be used to selectively target specific cells for gene delivery.
Vorteile Und Einschränkungen Für Laborexperimente
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine has several advantages for lab experiments. Its unique intracellular activity allows for selective nerve block without affecting other tissues or causing unwanted systemic effects. Additionally, this compound has been shown to block pain signals in animal models, making it a potential alternative to traditional pain management therapies. However, this compound has limitations in terms of its synthesis method, which is complex and requires expertise in organic chemistry. Additionally, this compound is not yet approved for human use, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for the use of (4-bromobenzyl)bis[3-(dimethylamino)propyl]amine. One potential application is in the development of new pain management therapies, as this compound has been shown to block pain signals in animal models. Additionally, this compound has potential applications in gene therapy, as it can be used to selectively target specific cells for gene delivery. Further research is needed to explore the full potential of this compound in these and other areas.
Eigenschaften
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BrN3/c1-19(2)11-5-13-21(14-6-12-20(3)4)15-16-7-9-17(18)10-8-16/h7-10H,5-6,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSFFTWYJQJTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4709963.png)
![N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4709969.png)

![5-(4-nitrophenyl)-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4709984.png)
![2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4709992.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4710017.png)

![2-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4710031.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4710032.png)
![5-[1-(4-biphenylyloxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4710056.png)
![5-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4710063.png)
